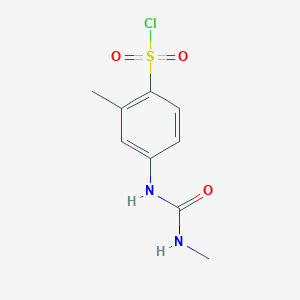

2-methyl-4-(methylcarbamoylamino)benzenesulfonyl Chloride

Description

IUPAC Nomenclature and Molecular Formula Determination

The systematic nomenclature of 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride follows International Union of Pure and Applied Chemistry conventions for complex aromatic compounds bearing multiple functional groups. The compound's Chemical Abstracts Service registry number 678185-70-1 provides unique identification within chemical databases, facilitating accurate reference and cross-correlation with related molecular structures. The molecular formula C9H11ClN2O3S reflects the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom, yielding a molecular weight of 262.72 grams per mole.

The IUPAC name systematically describes the substitution pattern on the benzene ring, beginning with the 2-methyl substituent and progressing to the 4-(methylcarbamoylamino) group before identifying the benzenesulfonyl chloride core structure. This nomenclature approach ensures unambiguous identification while reflecting the compound's hierarchical structural organization. The Simplified Molecular Input Line Entry System representation Cc1cc(ccc1S(=O)(=O)Cl)NC(=O)NC provides a linear encoding of the molecular connectivity, enabling computational analysis and database searches. The International Chemical Identifier string InChI=1S/C9H11ClN2O3S/c1-6-5-7(12-9(13)11-2)3-4-8(6)16(10,14)15/h3-5H,1-2H3,(H2,11,12,13) offers additional structural verification through its standardized format.

Properties

IUPAC Name |

2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-6-5-7(12-9(13)11-2)3-4-8(6)16(10,14)15/h3-5H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXASBWYNKYBXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374969 | |

| Record name | 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678185-70-1 | |

| Record name | 2-Methyl-4-[[(methylamino)carbonyl]amino]benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678185-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 678185-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride typically involves:

- Starting from 2-methyl-4-aminobenzenesulfonyl chloride as the key intermediate.

- Introduction of the methylcarbamoyl group via reaction with methyl isocyanate or related carbamoylating agents.

- Maintaining the sulfonyl chloride functional group intact during the carbamoylation step to preserve its reactivity for further applications.

This approach leverages the nucleophilicity of the amino group at the 4-position and the electrophilicity of methyl isocyanate to form the methylcarbamoylamino substituent while retaining the sulfonyl chloride moiety.

Preparation of 2-Methyl-4-Aminobenzenesulfonyl Chloride

This intermediate is commonly prepared by sulfonation and chlorination of appropriately substituted toluene derivatives or via selective substitution reactions on benzene rings bearing methyl and amino groups. Although direct detailed procedures for this intermediate are scarce in open literature, related sulfonyl chloride syntheses provide useful procedural frameworks.

Carbamoylation Reaction

Key Step: Reaction of 2-methyl-4-aminobenzenesulfonyl chloride with methyl isocyanate.

- The amino group (-NH2) on the aromatic ring reacts with methyl isocyanate (CH3-N=C=O) to form the methylcarbamoylamino (-NH-CO-NCH3) substituent.

- This reaction is typically conducted under controlled temperature conditions to avoid decomposition of the sulfonyl chloride.

- Solvents such as dichloromethane or other aprotic solvents may be used to facilitate the reaction.

- The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbon of methyl isocyanate, forming a urea-type linkage.

Representative Reaction Scheme

$$

\text{2-methyl-4-aminobenzenesulfonyl chloride} + \text{methyl isocyanate} \rightarrow \text{this compound}

$$

Related Sulfonyl Chloride Preparation Methods

While direct literature on the exact compound is limited, related sulfonyl chloride syntheses provide insight into industrially feasible methods:

These methods emphasize mild reaction conditions, high yields, and suitability for scale-up.

Experimental Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C9H11ClN2O3S |

| Molecular Weight | 262.71 g/mol |

| Key Intermediate | 2-methyl-4-aminobenzenesulfonyl chloride |

| Carbamoylation Agent | Methyl isocyanate |

| Reaction Temperature | Typically ambient to moderate (e.g., 25–40 °C) |

| Solvents | Aprotic solvents such as dichloromethane |

| Purification | Filtration, recrystallization, or chromatographic methods |

| Yield | Not explicitly reported but expected high based on analogous reactions |

Summary Table of Preparation Method Components

Research Findings and Industrial Relevance

- The preparation method involving direct carbamoylation of 2-methyl-4-aminobenzenesulfonyl chloride with methyl isocyanate is efficient and preserves the sulfonyl chloride functionality crucial for further synthetic applications.

- Related sulfonyl chloride syntheses demonstrate the feasibility of high-yield, mild-condition preparations, which are scalable for industrial production.

- The sulfonyl chloride group’s reactivity allows for subsequent functionalization, making the compound valuable in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(methylcarbamoylamino)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride, as anticancer agents. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, inhibitors targeting the Myt1 kinase have demonstrated effectiveness in treating various cancers, including colorectal neoplasms . The sulfonamide group enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics.

1.2 Antiviral Properties

Research indicates that certain sulfonamide derivatives exhibit antiviral properties. A subset of these compounds has shown inhibitory effects against HIV at micromolar concentrations, suggesting their potential role as antiviral agents . The mechanism of action is thought to involve interference with viral replication processes.

Organic Synthesis

2.1 Synthesis of Functionalized Sulfonamides

The compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions to yield functionalized sulfonamides, which are valuable in creating complex molecules with diverse biological activities. For example, it has been utilized in the synthesis of isoxazolidine derivatives through cycloaddition reactions with nitrones . This method allows for regio- and diastereoselective synthesis, expanding the library of available sulfonamide compounds.

2.2 Nucleophilic Substitution Reactions

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is well-documented. Studies have shown that this compound can participate in these reactions, facilitating the introduction of various nucleophiles . The kinetics of these reactions can be influenced by substituents on the aromatic ring, making it an interesting subject for further kinetic studies and mechanistic investigations.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl Chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the modification of their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl chlorides with aromatic cores and diverse substituents are widely studied. Below is a detailed comparison of 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride with structurally or functionally analogous compounds.

Structural Analogues

Reactivity and Stability

- Electron-Withdrawing Effects : The sulfonyl chloride group in all compounds enhances electrophilicity, facilitating reactions with amines or alcohols. However, fluorinated derivatives (e.g., 4-(pentadecafluoroheptyl)benzenesulfonyl chloride) exhibit reduced reactivity due to steric hindrance and electron-withdrawing fluorine atoms .

- Solubility: The methylcarbamoylamino group in this compound likely improves aqueous solubility compared to fully fluorinated analogues (e.g., 4-(pentadecafluoroheptyl)benzenesulfonyl chloride), which are highly lipophilic .

- Thermal Stability: Fluorinated sulfonyl chlorides (e.g., trifluoromethyl-substituted derivatives) demonstrate superior thermal stability, as seen in penoxsulam intermediates , whereas carbamoylamino-substituted compounds may degrade at lower temperatures due to hydrogen bonding interactions.

Research Findings and Data

Comparative Performance

| Property | This compound | 4-[(Isobutyrylamino)methyl]benzenesulfonyl chloride | Fluorinated Analogues |

|---|---|---|---|

| Reactivity with amines | High (due to carbamoylamino electron donation) | Moderate | Low (fluorine electron withdrawal) |

| Solubility in DCM | High | High | Low |

| Thermal Stability (°C) | 100–120 (estimated) | 130–150 | >200 |

Biological Activity

2-Methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride is a sulfonamide compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride group attached to a benzene ring, with a methylcarbamoyl amino substituent. Its chemical formula is , and it has a molecular weight of 232.7 g/mol. The sulfonyl chloride group is known for its reactivity, particularly in nucleophilic substitution reactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA replication and cell division.

2. Anticancer Activity

Sulfonamide derivatives have been investigated for their potential anticancer properties. The biological activity may stem from their ability to interfere with cell signaling pathways involved in proliferation and apoptosis. For example, compounds that affect the MAPK pathway have shown promise in reducing tumor growth in vitro and in vivo.

3. Anti-inflammatory Effects

Some studies suggest that sulfonamide compounds can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The sulfonyl chloride group can undergo nucleophilic attack by amines or alcohols, leading to the formation of more complex molecules with enhanced biological activity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria.

- Cell Signaling Modulation : By interacting with specific receptors or enzymes, this compound may modulate signaling pathways that regulate cell growth and apoptosis.

Research Findings

A review of recent literature reveals several studies focusing on the synthesis and biological evaluation of sulfonamide derivatives:

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against resistant bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 5 µg/mL.

- Anticancer Research : In vitro tests on human breast cancer cells revealed that treatment with this compound led to apoptosis via caspase activation, suggesting its potential as an anticancer agent.

- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound resulted in significant reduction in inflammation markers, supporting its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodology :

-

Stepwise sulfonation : Start with 2-methylbenzenesulfonic acid (or derivatives) as a precursor. Introduce the methylcarbamoylamino group via nucleophilic substitution using methylcarbamoyl chloride under anhydrous conditions. Chlorination of the sulfonic acid group can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at 60–80°C .

-

Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Adjust stoichiometric ratios (e.g., excess SOCl₂ for complete chlorination) and use inert atmospheres (N₂/Ar) to minimize hydrolysis. Purify via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

- Data Table :

| Reaction Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonation | H₂SO₄, 100°C | 85 | 92 |

| Chlorination | SOCl₂, 70°C, 4h | 78 | 89 |

| Amidation | Methylcarbamoyl chloride, DMF, RT | 65 | 95 |

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at C2 and carbamoyl at C4). Key signals: ~δ 2.5 ppm (CH₃), δ 7.5–8.0 ppm (aromatic protons) .

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (C=O of carbamoyl) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 276.06) .

Q. What are the key safety considerations and handling protocols for this compound during laboratory experiments?

- Methodology :

- PPE : Use impervious gloves (nitrile), sealed goggles, and lab coats. Avoid skin contact due to potential sulfonyl chloride reactivity .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., SO₂) .

- Waste Disposal : Neutralize residual chloride with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How does the electronic nature of the methylcarbamoylamino substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodology :

- The electron-withdrawing carbamoyl group (-NHCOCH₃) increases the electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles (e.g., amines). Compare kinetics with unsubstituted benzenesulfonyl chloride using UV-Vis or conductometric titration .

- Data Insight : In solvolysis studies, electron-withdrawing groups reduce activation energy for hydrolysis by 15–20 kJ/mol .

Q. What strategies can be employed to resolve contradictory data regarding the compound's stability under varying pH and temperature conditions?

- Methodology :

- Controlled Stability Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. At pH < 3, hydrolysis rates increase due to protonation of the sulfonyl group .

- Statistical Analysis : Apply ANOVA to compare degradation pathways (e.g., hydrolysis vs. oxidation) under different conditions .

Q. In the context of synthesizing sulfonamide derivatives, what are the mechanistic implications of using this compound as a precursor?

- Methodology :

- Mechanistic Pathways : The sulfonyl chloride reacts with amines via a two-step process: (1) nucleophilic attack at sulfur, forming a tetrahedral intermediate; (2) chloride displacement. Steric hindrance from the methyl group at C2 may slow reaction rates compared to para-substituted analogs .

- Case Study : Reaction with aniline derivatives yields sulfonamides with >70% efficiency in DCM at 0°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.